molecular formula C14H16N2O B141958 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole CAS No. 130445-58-8

2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole

Cat. No. B141958
M. Wt: 228.29 g/mol
InChI Key: PHOSPXFMBUITGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole, also known as 2C-T-7, is a psychedelic drug that belongs to the phenethylamine and tryptamine families of compounds. It was first synthesized in the 1980s and gained popularity in the 1990s as a recreational drug. However, due to its potential for harmful side effects, it was later classified as a Schedule I controlled substance in the United States.

Mechanism Of Action

The mechanism of action of 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This leads to changes in the activity of certain brain regions, resulting in altered perception, thought, and emotion.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole are similar to those of other psychedelic drugs. It can cause changes in perception, including visual and auditory hallucinations, as well as alterations in thought and emotion. It can also cause physical effects such as increased heart rate and blood pressure, dilated pupils, and sweating.

Advantages And Limitations For Lab Experiments

The use of 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole in lab experiments is limited due to its classification as a controlled substance. However, it may be useful in studying the serotonin 5-HT2A receptor and its role in the regulation of mood, cognition, and perception.

Future Directions

There are several potential future directions for research on 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor for therapeutic purposes. Another area of research could focus on the use of 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole in combination with other drugs to enhance its therapeutic effects or reduce its potential for harmful side effects. Additionally, more research is needed to fully understand the mechanism of action of 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole and its effects on the brain and body.

Synthesis Methods

The synthesis of 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole involves several steps, starting with the reaction of 5-methoxyindole with formaldehyde and dimethylamine to form 2-(N,N-dimethylamino)methyl-1-methyl-5-methoxyindole. This intermediate is then reacted with propargyl bromide to form 2-(N-(2-propynyl)aminomethyl)-1-methyl-5-methoxyindole, the final product.

Scientific Research Applications

Despite its classification as a controlled substance, 2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole has been studied for its potential therapeutic applications. Research has shown that it has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of many other psychedelic drugs, such as LSD and psilocybin.

properties

CAS RN

130445-58-8

Product Name

2-(N-(2-Propynyl)aminomethyl)-1-methyl-5-methoxyindole

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-[(5-methoxy-1-methylindol-2-yl)methyl]prop-2-yn-1-amine

InChI

InChI=1S/C14H16N2O/c1-4-7-15-10-12-8-11-9-13(17-3)5-6-14(11)16(12)2/h1,5-6,8-9,15H,7,10H2,2-3H3

InChI Key

PHOSPXFMBUITGW-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC)C=C1CNCC#C

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1CNCC#C

Other CAS RN

130445-58-8

synonyms

2-(N-(2-propynyl)aminomethyl)-1-methyl-5-methoxyindole
2-NPAMMI

Origin of Product

United States

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